molecular formula C22H33N5O4 B594605 H-Trp-Lys(Boc)-NH2 CAS No. 1245648-59-2

H-Trp-Lys(Boc)-NH2

Cat. No.: B594605
CAS No.: 1245648-59-2
M. Wt: 431.537
InChI Key: QPVONLHALDVSRS-UHFFFAOYSA-N
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Description

“H-Trp-Lys(Boc)-NH2” is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Trp-Lys(Boc)-NH2” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:

  • Formation of the pyrimidinone core through cyclization reactions.
  • Introduction of the amino group at the 6-position.
  • Attachment of the 2,2-diethoxyethyl group.
  • Coupling of the 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The pyrimidinone ring can be reduced under specific conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules. It might serve as a lead compound in drug discovery efforts.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of “H-Trp-Lys(Boc)-NH2” would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5-(2,2-diethoxyethyl)-2-phenylpyrimidin-4(3H)-one
  • 6-Amino-5-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
  • 6-Amino-5-(2,2-diethoxyethyl)-2-(4-(2-(morpholin-1-yl)ethoxy)phenyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of “H-Trp-Lys(Boc)-NH2” lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

1245648-59-2

Molecular Formula

C22H33N5O4

Molecular Weight

431.537

IUPAC Name

4-amino-5-(2,2-diethoxyethyl)-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H33N5O4/c1-3-29-19(30-4-2)15-18-20(23)25-22(26-21(18)28)24-16-7-9-17(10-8-16)31-14-13-27-11-5-6-12-27/h7-10,19H,3-6,11-15H2,1-2H3,(H4,23,24,25,26,28)

InChI Key

QPVONLHALDVSRS-UHFFFAOYSA-N

SMILES

CCOC(CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCCN3CCCC3)N)OCC

Origin of Product

United States

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